molecular formula C11H14O3 B1485054 2-Butyl-4,6-dihydroxybenzaldehyde CAS No. 2167104-47-2

2-Butyl-4,6-dihydroxybenzaldehyde

Cat. No.: B1485054
CAS No.: 2167104-47-2
M. Wt: 194.23 g/mol
InChI Key: YADNRJHXFABCIO-UHFFFAOYSA-N
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Description

Conceptual Frameworks for Researching Novel Aldehyde-Phenolic Architectures

The study of aldehyde-phenolic architectures like 2-Butyl-4,6-dihydroxybenzaldehyde is guided by several key conceptual frameworks. These frameworks focus on the interplay between the electron-withdrawing aldehyde group and the electron-donating hydroxyl groups, which profoundly influences the molecule's reactivity.

Phenolic aldehydes are recognized as important organic compounds that can act as monomers for forming resins and are found in natural sources like lignin (B12514952). taylorandfrancis.com Research in this area often explores:

Intramolecular Interactions: The proximity of the hydroxyl and aldehyde groups allows for potential intramolecular hydrogen bonding, which can modulate the chemical properties of both groups, including the acidity of the phenols and the electrophilicity of the aldehyde.

Electrophilic Aromatic Substitution: The dihydroxy substitution pattern makes the aromatic ring highly activated and thus susceptible to electrophilic attack. However, the positions of substitution are sterically hindered by the existing groups, leading to high regioselectivity in further functionalization reactions.

Condensation Reactions: The aldehyde functionality is a key site for condensation reactions, for example, with amines to form Schiff bases or with activated methylene (B1212753) compounds. The phenolic nature of the ring can influence these reactions, and the products themselves are often scaffolds for more complex molecules. wisdomlib.org

Polymer Chemistry: Phenolic aldehydes, such as vanillin (B372448) and syringaldehyde (B56468) derived from lignin, are valuable for synthesizing bio-derived polyesters and polyurethanes. taylorandfrancis.commdpi.com This positions compounds like this compound as potential bio-based monomers for sustainable polymer development.

The reactivity in these systems is selective and depends on the specific structures of both the phenolic and aldehydic components. nih.gov For instance, groups that enhance the nucleophilicity of the phenolic carbons can increase the carbonyl-trapping ability of the compound, while steric hindrance can inhibit the reaction. nih.gov

Evolution of Research Paradigms for Substituted Benzaldehyde (B42025) Derivatives

The synthesis of substituted benzaldehydes has evolved significantly, moving from classical methods to more sophisticated and efficient strategies. Historically, methods like the Gattermann, Vilsmeier-Haack, and Duff reactions were standard for introducing a formyl group onto an activated aromatic ring. tandfonline.com

Contemporary research focuses on paradigms that offer greater efficiency, selectivity, and functional group tolerance:

Tandem and One-Pot Reactions: Modern synthetic chemistry emphasizes process efficiency. Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a prime example. liberty.edu One-pot procedures, such as a two-step reduction/cross-coupling, have been developed to create functionalized benzaldehydes from stable intermediates, avoiding the need for purification of reactive aldehydes. rug.nlresearchgate.netacs.org

Cross-Coupling Methodologies: Transition-metal-catalyzed cross-coupling reactions are now a central tool. These methods allow for the precise introduction of various substituents onto the benzaldehyde scaffold. Recent advancements include using organometallic reagents in palladium-catalyzed reactions that proceed rapidly and under mild conditions. rug.nlresearchgate.netacs.org

C-H Activation/Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. For substituted benzaldehydes, this involves selectively activating a specific C-H bond on the aromatic ring to introduce new functional groups, offering a more atom-economical approach than traditional methods that require pre-functionalized starting materials. researchgate.net

Radiolabeling Techniques: The development of rapid synthesis methods has enabled the incorporation of short-lived isotopes, such as Carbon-11, into benzaldehyde structures for applications like Positron Emission Tomography (PET). rug.nlacs.org

These evolving paradigms reflect a broader shift in organic synthesis toward sustainability, efficiency, and the construction of molecular complexity with high precision. researchgate.net

Significance of Dihydroxybenzaldehyde Scaffolds in Contemporary Organic Chemistry

Dihydroxybenzaldehyde scaffolds are highly valuable building blocks in organic chemistry due to their inherent functionality and reactivity. The positions of the two hydroxyl groups and the aldehyde group can be varied to create isomers like 2,4-dihydroxybenzaldehyde (B120756), 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), and 2,5-dihydroxybenzaldehyde, each with distinct properties and applications. google.comwikipedia.org

The significance of these scaffolds is demonstrated by their use in:

Synthesis of Natural Products and Bioactive Molecules: Many natural products feature a dihydroxy-substituted aromatic ring. These scaffolds serve as key starting materials for the total synthesis of these complex molecules. For example, 2,4-dihydroxybenzaldehyde can be used as a starting material for chiral hydroxylamines, which are intermediates for other complex products. google.com

Development of Novel Polymers: As derivatives of lignin components, phenolic aldehydes are increasingly explored for creating sustainable polymers. mdpi.com They can be converted into diols and then polymerized to form polyesters and polyurethanes, offering a renewable alternative to fossil-fuel-based materials. mdpi.com

Coordination Chemistry and Materials Science: The hydroxyl groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The aldehyde group provides a handle for post-synthetic modification, allowing for the tuning of the material's properties.

Medicinal Chemistry: The dihydroxybenzaldehyde core is present in various compounds designed for biological applications. For example, substituted benzaldehydes have been designed to bind to human haemoglobin. nih.gov Furthermore, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as potential inhibitors of molecular chaperones like Hsp90.

The utility of these scaffolds lies in the synergistic effect of the hydroxyl and aldehyde groups, which enables a wide range of chemical transformations and applications.

Hypothetical Research Trajectories and Scientific Challenges

The unique structure of this compound suggests several promising avenues for future research, though they come with distinct scientific challenges.

Hypothetical Research Trajectories:

Advanced Polymer Synthesis: Leveraging the bifunctional phenolic nature and the aldehyde group, this compound could be a monomer for novel, sustainable polymers. Research could focus on creating polyesters, polycarbonates, or epoxy resins with tailored properties, where the butyl group enhances solubility in organic media and imparts flexibility to the polymer backbone.

Development of Functional Materials: The scaffold could be used to synthesize molecular sensors. The phenolic hydroxyls are sensitive to pH and can bind metal ions, while the aldehyde can be functionalized with chromophores or fluorophores. The resulting molecule could be investigated as a chemosensor for specific analytes.

Probing Biological Systems: Building on its known use as a biosynthetic intermediate, the compound could be modified with isotopic labels or fluorescent tags to serve as a chemical probe for studying enzymatic pathways or cellular processes.

Combinatorial Chemistry and Drug Discovery: The scaffold is an ideal starting point for creating a library of derivatives. By reacting the aldehyde with various amines and the phenols with different electrophiles, a diverse set of molecules can be generated and screened for biological activity. Functionalization of natural phenolics is a key strategy for enhancing their biological effects. nih.govresearchgate.netnih.gov

Scientific Challenges:

Regioselective Synthesis: A primary challenge is the synthesis of this compound itself with high regiochemical control. Introducing three different substituents onto a benzene (B151609) ring in a specific orientation is often a multi-step process with potential for side products. Achieving this efficiently remains a significant synthetic hurdle. researchgate.netoregonstate.edu

Steric Hindrance: The butyl group at the 2-position and the hydroxyl group at the 6-position create a sterically crowded environment around the aldehyde group. This steric hindrance can significantly slow down or completely inhibit reactions at the formyl center, a factor that must be carefully considered in reaction design. nih.gov

Characterization of Products: The complexity of reaction mixtures, especially in polymerization or cascade reactions, can make purification and characterization of the resulting products challenging. Advanced analytical techniques are required to fully elucidate the structures and properties of new materials derived from this scaffold.

Overcoming these challenges will require innovative synthetic methodologies and a deep understanding of the structure-reactivity relationships inherent to this complex phenolic aldehyde.

Table of Compounds

Properties

IUPAC Name

2-butyl-4,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-4-8-5-9(13)6-11(14)10(8)7-12/h5-7,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADNRJHXFABCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=CC(=C1)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of 2 Butyl 4,6 Dihydroxybenzaldehyde

De Novo Synthesis Pathways and Precursor Design Principles

The most logical approach for the de novo synthesis of 2-Butyl-4,6-dihydroxybenzaldehyde involves the introduction of a formyl group (-CHO) onto a pre-functionalized aromatic core. The key precursor is 4-butylresorcinol (B146731), which provides the necessary butyl group and the 1,3-dihydroxy (resorcinol) arrangement. wikipedia.org The primary challenge lies in directing the formylation to the C2 position, which is sterically hindered by the adjacent butyl group and electronically activated by two hydroxyl groups.

Multi-step Organic Synthesis Sequences

A plausible multi-step synthesis commences with the Friedel-Crafts acylation of resorcinol (B1680541) to produce 4-butyrylresorcinol, followed by a reduction (like Clemmensen or Wolff-Kishner) to yield 4-butylresorcinol. The final and crucial step is the regioselective formylation of 4-butylresorcinol to introduce the aldehyde group at the C2 position.

Several classical formylation methods are applicable to electron-rich phenols and resorcinols: wikipedia.org

Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orglscollege.ac.in For phenols, this method typically results in formylation at the para position to a hydroxyl group. However, in 4-butylresorcinol, both ortho positions (C2 and C6) to the hydroxyl groups are activated.

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.org The reaction is generally mild and efficient. ijpcbs.com

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol (B35011) and boric acid) to formylate phenols, primarily at the ortho position.

Magnesium-Mediated ortho-Formylation: A highly selective method for ortho-formylation involves the use of paraformaldehyde with a magnesium dichloride-triethylamine base system. mdma.ch This method has shown excellent yields for alkyl-substituted phenols by proceeding through a magnesium phenoxide intermediate that directs the electrophile to the adjacent position. mdma.ch

Given the structure of 4-butylresorcinol, the Vilsmeier-Haack or the magnesium-mediated method would be strong candidates for achieving the desired C2 formylation.

Table 1: Proposed Synthetic Sequence for this compound

Step Reaction Reagents and Conditions Product
1 Friedel-Crafts Acylation Butyryl chloride, AlCl₃ (Lewis acid), in a non-polar solvent (e.g., CS₂). 4-Butyrylresorcinol
2 Clemmensen Reduction Zn(Hg) amalgam, concentrated HCl. 4-Butylresorcinol

Optimization of Reaction Conditions and Yield Enhancement Protocols

The success and yield of the synthesis hinge on the optimization of the formylation step. For the Vilsmeier-Haack reaction, several parameters can be adjusted to maximize the yield of the target product and minimize side reactions. numberanalytics.comnumberanalytics.com

Reagent Ratio: The molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the 4-butylresorcinol substrate is critical. An excess of the reagent can lead to undesired side products or diformylation, while an insufficient amount will result in incomplete conversion.

Temperature and Time: Formylation reactions are often sensitive to temperature. numberanalytics.com Reactions are typically run at temperatures ranging from room temperature to 80°C. ijpcbs.com Monitoring the reaction progress via thin-layer chromatography (TLC) is essential to determine the optimal reaction time, as prolonged heating can lead to decomposition.

Solvent: While excess DMF can sometimes serve as the solvent, other inert solvents like chloroform, toluene, or o-dichlorobenzene have been used. ijpcbs.com The choice of solvent can affect reagent solubility and reaction kinetics.

Workup Procedure: The intermediate iminium salt formed during the reaction must be carefully hydrolyzed with water or a dilute base to yield the final aldehyde. The pH and temperature of the hydrolysis step can influence the final product's purity and yield.

For the magnesium-mediated ortho-formylation, using acetonitrile (B52724) as the solvent and refluxing for several hours has proven effective for various substituted phenols. mdma.ch

Mechanistic Insights into Key Synthetic Transformations

The key transformation is the electrophilic aromatic substitution of the formyl group onto the resorcinol ring.

In the Vilsmeier-Haack reaction , the mechanism involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. numberanalytics.comyoutube.com The electron-rich aromatic ring of 4-butylresorcinol then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C2 position is highly activated due to the combined ortho- and para-directing effects of the two hydroxyl groups. Despite potential steric hindrance from the C1-butyl group, the electronic activation at C2 makes it a prime target for electrophilic attack. The resulting intermediate subsequently loses a proton to restore aromaticity, and the attached iminium group is hydrolyzed during aqueous workup to liberate the aldehyde. wikipedia.org

In the Gattermann reaction , HCN reacts with HCl and the Lewis acid catalyst (e.g., AlCl₃) to form an electrophilic species, believed to be formimidoyl chloride hydrochloride, which then attacks the aromatic ring in a manner similar to a Friedel-Crafts reaction. wikipedia.orgyoutube.com

Functional Group Interconversion and Selective Derivatization Protocols

The three functional groups of this compound—the aldehyde and two phenolic hydroxyls—offer multiple avenues for chemical modification. Selective derivatization is challenging but achievable through careful control of reaction conditions.

Strategic Modification of Aldehyde Functionality

The aldehyde group is a versatile handle for further synthetic transformations.

Reduction to an Alcohol: The aldehyde can be selectively reduced to a primary alcohol (2-Butyl-4,6-dihydroxybenzyl alcohol) using mild reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective. orientjchem.org To avoid reducing other sensitive groups or polymerization, specific systems like NaBH₄ with sodium oxalate (B1200264) in water can provide high chemoselectivity for aldehydes over other carbonyls. orientjchem.org Encapsulation in supramolecular cages has also been shown to catalyze aldehyde reduction with high selectivity. nih.govrsc.org

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid (2-Butyl-4,6-dihydroxybenzoic acid) using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. sigmaaldrich.comwikipedia.org For example, reacting the aldehyde with malonic acid in the presence of a base like pyridine (B92270) or proline can yield a substituted cinnamic acid derivative. nih.gov This reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration. wikipedia.org

Selective Alkylation and Acylation of Hydroxyl Groups

The presence of two hydroxyl groups at the C4 and C6 positions presents a regioselectivity challenge. The C6-hydroxyl group is ortho to the aldehyde and is expected to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction reduces its nucleophilicity, making the C4-hydroxyl group more accessible for reaction. nih.govmdpi.com

Selective Alkylation: Regioselective alkylation of the 4-hydroxyl group can be achieved with high efficiency. nih.govnih.gov Studies on the analogous 2,4-dihydroxybenzaldehyde (B120756) have shown that using cesium bicarbonate (CsHCO₃) as a mild base in acetonitrile at elevated temperatures (e.g., 80°C) provides excellent selectivity for mono-alkylation at the 4-position, minimizing the formation of the bis-alkylated side product. nih.govresearchgate.net This method is effective for a broad range of alkyl halides. nih.gov

Table 2: Optimized Conditions for Regioselective 4-O-Alkylation of Dihydroxybenzaldehydes

Base Solvent Temperature (°C) Selectivity (4-O-alkylation) Yield Reference
K₂CO₃ DMF/Acetone Vigorous Heating Moderate to Low Variable nih.gov
NaHCO₃ DMF Vigorous Heating Moderate to Low Variable nih.gov
CsHCO₃ Acetonitrile 80 Excellent Up to 95% nih.govnih.gov

Selective Acylation: Similar to alkylation, the C4-hydroxyl group is the more likely site for selective acylation. Standard acylation conditions using an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) would likely favor the formation of the 4-O-acyl derivative. The reduced reactivity of the hydrogen-bonded 6-hydroxyl group is the key factor governing this selectivity. To achieve acylation at the C6 position or diacylation, more forcing conditions or a protection-deprotection strategy for the C4-hydroxyl would be necessary.

Halogenation and Nitration Studies on the Aromatic Core

There are no specific studies documented in the current scientific literature that detail the halogenation (chlorination, bromination, iodination, or fluorination) or nitration of the aromatic core of this compound.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on phenol (B47542) derivatives are heavily influenced by the directing effects of the hydroxyl groups and any present alkyl and aldehyde substituents. For related dihydroxybenzaldehydes, the positions of substitution are governed by the combined electronic and steric influences of these groups. For instance, studies on the reaction of butylated hydroxyanisole (BHA), a structurally related phenol, with nitrite (B80452) have shown the formation of nitro derivatives like 1-hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene. nih.gov However, without experimental data for this compound, any prediction of reaction outcomes, regioselectivity, and yields would be purely speculative.

Catalytic Approaches in the Synthesis and Modification of this compound

Specific catalytic approaches for the synthesis or modification of this compound have not been reported. Research in this area for other dihydroxybenzaldehydes can provide a general context.

No literature is available on the application of homogeneous catalysis for the synthesis or modification of this compound. For other phenolic aldehydes, homogeneous catalysts have been employed. For example, zirconium and hafnium-based complexes have been used for the reductive etherification of 2-hydroxy and 4-hydroxybenzaldehydes. osti.gov These catalysts, however, were shown to be inactive for dihydroxybenzaldehydes with strong metal-chelating properties, which could potentially be a factor for this compound. osti.gov

There are no documented applications of heterogeneous catalysis for the sustainable synthesis of this compound. The synthesis of related compounds, such as 2,4-dihydroxybenzaldehyde, has been achieved using methods like the Vilsmeier-Haack reaction, which is not a catalytic process in the heterogeneous sense. google.comconicet.gov.ar

No studies on the biocatalytic transformation of this compound were found. The field of biocatalysis is expanding, with enzymes being used for the synthesis of various aromatic compounds, including ribonucleoside analogues. rsc.org However, specific substrates and transformations are highly enzyme-dependent, and no work has been published concerning this specific aldehyde.

Stereoselective Synthesis Considerations

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, considerations of stereoselective synthesis to generate enantiomers or diastereomers are not applicable. While there may be rotational barriers around the single bonds, particularly the bond connecting the aldehyde group to the aromatic ring, no studies on atropisomerism for this specific compound have been published.

Flow Chemistry and Scalable Synthesis Methodologies

There is no published research on the application of flow chemistry or other scalable synthesis methodologies specifically for the production of this compound. Scalable syntheses have been developed for related ligands and compounds, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), demonstrating the potential for such technologies in producing complex molecules. caltech.eduresearchgate.net Additionally, continuous preparation methods have been devised for isomers like 2,6-dihydroxybenzaldehyde, highlighting an industrial interest in scalable processes for this class of compounds. google.com However, no such methodologies have been specifically adapted or developed for this compound.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Butyl 4,6 Dihydroxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure of 2-Butyl-4,6-dihydroxybenzaldehyde in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D techniques are required for a complete and unambiguous assignment.

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons within the n-butyl chain (e.g., between the α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃ groups). It would also reveal the coupling between the two aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique is crucial for assigning the ¹³C signals corresponding to the butyl chain carbons, the aromatic C-H carbons, and confirming the absence of a signal for the quaternary, hydroxyl- and aldehyde-substituted carbons.

Table 1: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Carbons/ProtonsStructural Information Confirmed
COSY Aromatic H-3Aromatic H-5Connectivity of aromatic protons.
H-1' (α-CH₂)H-2' (β-CH₂)Connectivity within the butyl chain.
H-2' (β-CH₂)H-1' (α-CH₂), H-3' (γ-CH₂)Connectivity within the butyl chain.
HSQC Aldehyde H (CHO)Aldehyde C (CHO)Assignment of the aldehyde group.
H-1' to H-4'C-1' to C-4'Direct C-H assignments for the butyl chain.
Aromatic H-3, H-5Aromatic C-3, C-5Direct C-H assignments for the aromatic ring.
HMBC Aldehyde H (CHO)Aromatic C-1, C-2, C-6Position of the aldehyde group.
H-1' (α-CH₂)Aromatic C-1, C-2, C-3Position of the butyl group.
Aromatic H-3C-1, C-2, C-4, C-5Substitution pattern on the aromatic ring.
Aromatic H-5C-1, C-3, C-4, C-6Substitution pattern on the aromatic ring.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties. In ssNMR, the chemical shifts of carbon and other nuclei are highly sensitive to the local molecular environment, including intermolecular distances and hydrogen bonding patterns. Therefore, ssNMR could be used to identify and distinguish between different polymorphs of this compound by detecting variations in their spectral fingerprints. This analysis provides insights into crystal packing and intermolecular interactions that are not accessible from solution-state NMR.

Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra over a range of temperatures to study time-dependent molecular processes. For this compound, DNMR could be employed to investigate several dynamic phenomena. These include the rotational barrier of the C-C bond connecting the butyl group to the aromatic ring and the rotation of the aldehyde group. Furthermore, it could be used to study the kinetics of intramolecular proton exchange between the two hydroxyl groups and potentially with the aldehyde, providing valuable information on conformational flexibility and hydrogen bonding dynamics.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound (Chemical Formula: C₁₁H₁₄O₃), the calculated exact mass of the molecular ion [M]⁺ is 194.0943 Da. An HRMS measurement yielding a value extremely close to this calculated mass would validate the proposed molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under ionization, the molecule breaks apart in a predictable manner, and analyzing these fragments helps to confirm the arrangement of atoms.

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₁H₁₄O₃)

IonCalculated Exact Mass (m/z)Proposed FragmentPlausible Origin
[M]⁺194.0943C₁₁H₁₄O₃⁺Molecular Ion
[M-C₄H₉]⁺137.0239C₇H₅O₃⁺Loss of the butyl radical
[M-CHO]⁺165.1018C₁₀H₁₃O₂⁺Loss of the formyl radical
[M-H₂O]⁺176.0837C₁₁H₁₂O₂⁺Loss of water
[M-C₄H₉-CO]⁺109.0289C₆H₅O₂⁺Subsequent loss of carbon monoxide from the [M-C₄H₉]⁺ ion

Single-Crystal X-ray Diffraction Studies for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and its arrangement within a crystal lattice. nih.gov

For this compound, an SC-XRD study would definitively confirm the substitution pattern on the benzene ring. A key structural feature expected to be observed is a strong intramolecular hydrogen bond between the hydroxyl group at the C-6 position and the oxygen atom of the adjacent aldehyde group, forming a stable six-membered ring system. This is a common feature in ortho-hydroxy benzaldehydes. researchgate.net The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the second hydroxyl group at the C-4 position, which dictates how the molecules pack together in the crystal. researchgate.net

Obtaining a single crystal of sufficient size and quality is a prerequisite for a successful SC-XRD experiment. The process of crystallization is often a matter of trial and error, requiring careful optimization of several parameters.

A common and effective method for growing crystals of organic compounds is the slow evaporation technique. nih.gov This involves dissolving the purified this compound in a suitable solvent or solvent mixture in which it has moderate solubility. The choice of solvent is critical; potential candidates include methanol, ethanol, acetone, or mixtures containing hexane (B92381) or ethyl acetate (B1210297). nih.gov The saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration encourages the formation of a limited number of nucleation sites, promoting the growth of large, well-ordered single crystals suitable for diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and the arrangement of molecules in the solid state are dictated by a complex interplay of intermolecular interactions. For dihydroxybenzaldehyde derivatives, these interactions are primarily governed by strong hydrogen bonds originating from the hydroxyl groups, supplemented by weaker interactions. While specific single-crystal X-ray diffraction (SCXRD) data for this compound is not extensively reported in the literature, detailed analyses of closely related analogues, such as 2,4-dihydroxybenzaldehyde (B120756), provide significant insight into the expected packing motifs and intermolecular forces.

A study on a cocrystal of 2,4-dihydroxybenzaldehyde with acridine (B1665455) revealed that the solid-state architecture is stabilized by a combination of strong and weak hydrogen bonds, as well as π-π stacking interactions. nih.gov The primary and most influential interactions are the strong O-H···N hydrogen bonds formed between the hydroxyl groups of the dihydroxybenzaldehyde moiety and the nitrogen atom of the acridine molecule. nih.gov In addition to these, the crystal lattice is further stabilized by weaker C-H···O and C-H···π interactions. nih.gov

The stability of polymorphs in related compounds like 4-hydroxybenzaldehyde (B117250) has been shown to depend on subtle differences in these intermolecular interactions. ias.ac.in The packing energy, influenced by electrostatic, polarization, and dispersion forces, can vary between different crystalline forms, making one polymorph more stable than another. ias.ac.in

Table 1: Representative Hydrogen Bond Geometries in a 2,4-Dihydroxybenzaldehyde Cocrystal Derivative nih.gov

Donor-H···AcceptorH···A Distance (Å)D-H···A Angle (°)
O29–H29···N10B1.70(12)167(13)
O30–H30···N10A1.75(7)171(4)

Vibrational Spectroscopy Methods (Infrared and Raman) for Functional Group Identification and Conformational Analysisnih.govnih.govias.ac.inresearchgate.netchemicalbook.comresearchgate.netresearchgate.netresearchgate.net

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational and intermolecular environment of molecules like this compound. The vibrational spectrum is highly sensitive to the molecule's structure, including the presence of hydrogen bonding.

The key functional groups in this compound that give rise to characteristic vibrational bands are the hydroxyl (-OH) groups, the aldehyde (-CHO) group, the benzene ring, and the butyl (-C₄H₉) group.

Hydroxyl (-OH) Vibrations: The O-H stretching vibrations are particularly informative. In a non-associated state (e.g., in a dilute solution in a non-polar solvent), these would appear as sharp bands in the 3500-3700 cm⁻¹ region. However, due to strong intra- and intermolecular hydrogen bonding in the solid state, these bands are expected to be broad and shifted to lower frequencies (typically 3200-3400 cm⁻¹). For instance, in a cocrystal of 2,4-dihydroxybenzaldehyde, a broad band associated with O-H···N hydrogen bonding was observed. nih.gov

Aldehyde (-CHO) Vibrations: The aldehyde group is characterized by the C=O stretching vibration, which typically appears as a strong band in the region of 1650-1700 cm⁻¹. The exact position is sensitive to electronic effects and hydrogen bonding involving the carbonyl oxygen. The C-H stretch of the aldehyde proton is also characteristic, usually found between 2700 and 2900 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹.

Butyl Group Vibrations: The butyl substituent will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (symmetric and asymmetric stretches of CH₂ and CH₃ groups) and C-H bending vibrations around 1375-1465 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental spectra. By calculating the vibrational frequencies of proposed conformers, researchers can assign the experimental bands with greater confidence and gain insight into the molecule's most stable conformation. Studies on related molecules like 2,3-dihydroxybenzaldehyde (B126233) and 2,4,6-trihydroxybenzaldehyde (B105460) have successfully used DFT (B3LYP) methods to analyze their vibrational spectra and identify the most stable conformers based on calculated energies.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Notes
O-H StretchHydroxyl (-OH)3200 - 3400Broad, due to hydrogen bonding.
C-H Stretch (Aromatic)Aryl C-H3000 - 3100Medium to weak intensity.
C-H Stretch (Aliphatic)Butyl (-C₄H₉)2850 - 2960Strong intensity.
C=O StretchAldehyde (-CHO)1650 - 1700Strong intensity.
C=C StretchAromatic Ring1450 - 1600Multiple bands of variable intensity.
C-H Bend (Aliphatic)Butyl (-C₄H₉)1375 - 1465Medium intensity.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a substance with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are primarily used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror image.

The this compound molecule itself is achiral. It possesses a plane of symmetry that includes the benzene ring, the aldehyde group, and the first methylene (B1212753) of the butyl chain (assuming free rotation). Therefore, in an isotropic environment such as a solution, it would not exhibit any ECD or ORD signal.

However, a fascinating possibility for chiroptical analysis arises in the solid state. Chirality can be induced in a crystalline material if the molecules pack into a chiral, noncentrosymmetric space group, a phenomenon known as supramolecular chirality. In this case, even though the individual molecules are achiral, the crystal as a whole is chiral. A relevant study on the cocrystal of 2,4-dihydroxybenzaldehyde and acridine found that the compound crystallizes in the noncentrosymmetric monoclinic space group P2₁, which is a chiral space group. nih.gov

Should this compound or its derivatives be found to crystallize in a chiral space group, solid-state chiroptical techniques could become applicable. Solid-state ECD or Vibrational Circular Dichroism (VCD) could then be used to probe the chiral arrangement of the molecules in the crystal lattice. Such an analysis would provide unique information about the long-range chiral order and the specific supramolecular helicity of the crystal packing, which cannot be obtained from standard diffraction or spectroscopic methods. To date, such specific studies on this compound have not been reported, but it remains a potential avenue for investigation depending on its crystallographic properties.

Computational Chemistry and Theoretical Modeling Investigations of 2 Butyl 4,6 Dihydroxybenzaldehyde

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of 2-Butyl-4,6-dihydroxybenzaldehyde and the influence of solvent molecules on its structure and dynamics. nih.gov

An MD simulation would reveal the preferred conformations of the butyl chain and the orientation of the hydroxyl and aldehyde groups. The flexibility of the butyl group allows it to adopt various spatial arrangements, and MD can determine the relative populations and energy barriers between these conformers. The simulations can also analyze the intramolecular hydrogen bonds, particularly the one between the ortho-hydroxyl group and the carbonyl oxygen of the aldehyde, and assess its strength and persistence over time.

When performed in an explicit solvent like water, MD simulations provide detailed insight into solvation effects. nih.gov They can show how water molecules arrange around the solute, forming hydrogen bonds with the hydroxyl and aldehyde groups. The simulations can calculate properties like the radial distribution function to quantify the structure of the solvent shell and the average number of hydrogen bonds between the solute and solvent. This information is critical for understanding the molecule's solubility and how the solvent environment might influence its conformational preferences and reactivity. nih.gov

Docking and Molecular Recognition Studies with Biological Macromolecules (Theoretical/Mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

For this compound, docking studies can be performed to investigate its potential to inhibit various enzymes. For instance, given the known antioxidant and anti-inflammatory properties of similar phenolic aldehydes, potential targets could include cyclooxygenase-2 (COX-2) or various tyrosinases. nih.govbiomolther.org The process involves obtaining the 3D crystal structure of the target protein and using a scoring function to evaluate different binding poses of the ligand within the active site.

The results of a docking simulation would provide a binding energy score, which estimates the binding affinity, and a detailed view of the intermolecular interactions. These interactions typically include hydrogen bonds (e.g., between the hydroxyl groups of the ligand and polar amino acid residues), hydrophobic interactions (involving the butyl chain and the aromatic ring), and potentially π-π stacking interactions. Such studies on related Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have shown good correlation between docking results and experimental enzyme inhibition assays. researchgate.net

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
ParameterDescriptionExample Finding
Binding AffinityEstimated free energy of binding (e.g., in kcal/mol). More negative values indicate stronger binding.-7.5 kcal/mol
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and amino acid residues.4-OH with Serine; 6-OH with Aspartate; Carbonyl O with Lysine
Hydrophobic InteractionsInteractions of nonpolar parts of the ligand with nonpolar residues.Butyl chain with Leucine, Valine; Benzene (B151609) ring with Phenylalanine

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Computational)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a set of compounds and their biological activity. nih.govbiorxiv.org

A QSAR study would involve compiling a dataset of molecules structurally related to this compound with known biological activities (e.g., IC₅₀ values for enzyme inhibition). biorxiv.org Various molecular descriptors (physicochemical, electronic, and steric properties) are then calculated for each molecule. Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates these descriptors to the observed activity. biorxiv.org A predictive QSAR model can then be used to estimate the activity of new, untested compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. niscpr.res.infrontiersin.org For a series of active compounds including this compound, a pharmacophore model might consist of features like hydrogen bond donors (the hydroxyl groups), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the butyl group), and an aromatic ring. niscpr.res.in This model serves as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. frontiersin.org Both QSAR and pharmacophore models are valuable tools for guiding the rational design of more potent analogs of this compound. nih.gov

Mechanistic Studies of Chemical Reactivity and Transformation Pathways Involving 2 Butyl 4,6 Dihydroxybenzaldehyde

Phenolic Reactivity: Electrophilic Aromatic Substitution and Radical Scavenging Mechanisms

The phenolic hydroxyl groups confer significant reactivity upon the aromatic ring, making it susceptible to electrophilic attack and enabling it to participate in radical-scavenging processes.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. libretexts.org The rate and regioselectivity of the reaction on 2-Butyl-4,6-dihydroxybenzaldehyde are determined by the combined electronic effects of the substituents already present on the ring.

-OH (hydroxyl) groups: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

-C₄H₉ (butyl) group: This alkyl group is a weak activating group and is also an ortho, para-director due to inductive effects.

-CHO (aldehyde) group: This is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

The available positions for substitution on the ring are C3 and C5. The directing effects of the substituents are summarized in the table below.

SubstituentPositionTypeDirecting Effect
-CHO1Deactivatingmeta- (to C3, C5)
-C₄H₉2Activatingortho, para- (to C3, C5)
-OH4Activatingortho, para- (to C3, C5)
-OH6Activatingortho- (to C5)

The powerful activating and directing effects of the two hydroxyl groups and the butyl group overwhelmingly favor substitution at the C3 and C5 positions. The aldehyde's meta-directing effect also aligns with substitution at these positions. Therefore, electrophilic attack is strongly directed to the positions ortho and para to the activating groups.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) is typically not required due to the highly activated nature of the ring. libretexts.org The reaction likely proceeds readily to yield 3,5-dihalo or 3-halo and 5-halo derivatives.

Nitration: This is achieved by treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com The reaction would produce 3-nitro and/or 5-nitro derivatives. Given the high activation of the ring, controlling the reaction to prevent over-nitration might be challenging.

Sulfonation: This reversible reaction uses fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.orgyoutube.com The electrophile is SO₃ (or HSO₃⁺), and the reaction would yield sulfonic acids at the C3 and/or C5 positions.

The presence of two hydroxyl groups on the aromatic ring allows this compound to act as a chelating ligand in coordination chemistry. The ortho and para positioning of the hydroxyl groups relative to each other enables the formation of stable chelate rings with metal ions. Dihydroxybenzaldehyde derivatives are known to form complexes with various metal ions. sigmaaldrich.comresearchgate.net

The chelation mechanism typically involves the deprotonation of one or both phenolic hydroxyl groups to form phenoxide ions. These negatively charged oxygen atoms then act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid) to form coordinate covalent bonds. The spatial arrangement of the hydroxyl groups allows the ligand to bind to the metal ion at two points, forming a stable five- or six-membered ring structure. This bidentate chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (the chelate effect). The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Antioxidant Mechanisms via Hydrogen Atom Transfer and Single Electron Transfer

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to neutralize free radicals through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net The presence of hydroxyl (-OH) groups on the aromatic ring is central to this reactivity.

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical. The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net For this compound, the electron-donating nature of the butyl group and the second hydroxyl group helps to stabilize the resulting phenoxyl radical through resonance, thus favoring the HAT pathway.

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, resulting in the formation of a radical cation from the antioxidant and an anion from the radical. nih.gov The feasibility of the SET mechanism is governed by the ionization potential (IP) of the antioxidant; a lower IP makes the electron transfer more favorable. researchgate.net While less common for phenolic antioxidants than HAT, the SET pathway can be significant, particularly in polar solvents.

A related mechanism, Sequential Proton Loss Electron Transfer (SPLET), can also occur in ionizing solvents. This two-step process begins with the deprotonation of the phenol (B47542), followed by the transfer of an electron from the resulting phenoxide anion to the free radical.

The specific reactivity of this compound is influenced by its substitution pattern. The two hydroxyl groups provide multiple sites for radical scavenging, and the ortho- and para-positioning relative to each other enhances the stability of the resulting radical through electron delocalization across the aromatic system. The butyl group at the 2-position further contributes to this stability via inductive effects. Studies on analogous compounds like 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde have demonstrated significant reactive oxygen species (ROS) scavenging, which supports the potent antioxidant potential of this structural framework. mdpi.comsemanticscholar.orgnih.gov

MechanismDescriptionKey ParameterInfluencing Factors for this compound
Hydrogen Atom Transfer (HAT) Antioxidant (ArOH) donates a hydrogen atom to a free radical (R•). ArOH + R• → ArO• + RHBond Dissociation Enthalpy (BDE)Lower BDE of the O-H bonds due to stabilization of the resulting phenoxyl radical by the second -OH group and the alkyl substituent.
Single Electron Transfer (SET) Antioxidant donates an electron to a free radical. ArOH + R• → ArOH•+ + R⁻Ionization Potential (IP)The electron-rich aromatic ring with two hydroxyl groups and a butyl group leads to a relatively low IP.

Photochemical and Photophysical Reaction Mechanisms

The photochemical behavior of this compound, particularly its response to UV radiation, is dictated by the complex interplay of its functional groups—the aldehyde, the hydroxyl groups, and the aromatic ring.

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). The subsequent de-excitation pathways determine its photophysical properties. Studies on structurally similar aromatic ketones, such as 2,4,6-trihydroxyacetophenone (THAP), provide significant insight into the likely processes. rknochenmuss.ch

For many such molecules in solution, a highly efficient intersystem crossing (ISC) from the initial excited singlet state (S1) to a triplet state (T1) occurs. rknochenmuss.ch This process often outcompetes fluorescence, leading to very low or no fluorescent emission in dilute solutions. However, in the solid state or in aggregates, intermolecular interactions can drastically alter these dynamics. For THAP, fluorescence reappears efficiently in the solid state, indicating that crystal packing and intermolecular hydrogen bonding can inhibit the non-radiative decay pathways like ISC, thereby favoring radiative de-excitation from the singlet state. rknochenmuss.ch

Given its structural similarities to THAP, this compound is expected to exhibit analogous behavior. The presence of multiple hydroxyl groups allows for strong intermolecular hydrogen bonding in the solid state, which would likely lead to enhanced fluorescence compared to its state in solution. These excited state dynamics are crucial in applications like MALDI mass spectrometry, where related compounds are used as matrices. rknochenmuss.ch

PropertyBehavior in Dilute Solution (Predicted)Behavior in Solid State (Predicted)Rationale
Intersystem Crossing (ISC) Highly efficient (S1 → T1)Potentially reducedIntermolecular interactions and hydrogen bonding in the crystal lattice restrict conformational changes needed for efficient ISC.
Fluorescence Very low to negligibleEfficient and observableInhibition of non-radiative decay pathways (like ISC) allows for radiative decay from the S1 state to become a major de-excitation channel.
Phosphorescence Possible from T1 statePossible, may be affected by crystal packingThe population of the triplet state via ISC allows for subsequent phosphorescent emission.

For phenolic aldehydes, particularly those with an ortho-hydroxyl group like salicylaldehydes, a key photochemical process is Excited State Intramolecular Proton Transfer (ESIPT). While not a photocyclization, ESIPT is a form of photoisomerization where a proton is transferred from the ortho-hydroxyl group to the carbonyl oxygen in the excited state. This creates a transient keto-tautomer which has different photophysical properties from the initial enol form. researchgate.net

In the case of this compound, the hydroxyl group at the 6-position is ortho to the aldehyde. Upon photoexcitation, it could undergo ESIPT to form a transient keto-isomer. This process is typically ultrafast and is a major non-radiative decay channel for many salicylaldehyde (B1680747) derivatives. researchgate.net The back-proton transfer to return to the ground state enol form is also very rapid.

Direct photocyclization reactions for this compound are not widely documented. Such reactions would likely require specific reaction conditions or the presence of other reactive species to proceed.

Polymerization Mechanisms and Polymer Chemistry Applications

Hydroxybenzaldehydes are valuable monomers for creating functional polymers, often used as ion-exchange resins or for their chelating properties. This compound can be incorporated into polymer structures through several mechanisms.

One common method is condensation polymerization . Research on the related 2,4-dihydroxybenzaldehydeoxime demonstrates that it can be condensed with formaldehyde (B43269) in the presence of an acid catalyst. ias.ac.in This reaction proceeds via electrophilic aromatic substitution, where hydroxymethyl groups are added to the electron-rich phenolic ring, followed by condensation reactions that link the monomer units with methylene (B1212753) bridges, forming a cross-linked resin. These polymers exhibit significant thermal stability and are effective as chelation ion-exchangers, showing selectivity for metal ions like UO₂²⁺ and Fe³⁺ over others such as Cu²⁺, Ni²⁺, and Co²⁺. ias.ac.in

Another approach is the immobilization of the aldehyde onto a pre-existing polymer backbone. For instance, 2,4-dihydroxybenzaldehyde (B120756) has been successfully immobilized on a poly(methacrylic acid-co-2-aminoethyl methacrylate) copolymer. researchgate.net The reaction occurs via the formation of a Schiff base (imine) between the aldehyde group of the benzaldehyde (B42025) and the primary amine groups on the polymer. This method is used to impart specific functionalities, such as antifungal activity, to the base polymer. researchgate.net

Furthermore, oxidative polycondensation of hydroxybenzaldehydes in an alkaline medium using oxidants like H₂O₂ or NaOCl can produce oligomers and polymers. researchgate.net This process involves the formation of phenoxyl radicals, which then couple to form the polymer chain.

Polymerization MethodMechanismReactants ExamplePolymer Application
Condensation Polymerization Electrophilic substitution and condensation2,4-Dihydroxybenzaldehydeoxime, FormaldehydeChelation ion-exchange resins ias.ac.in
Polymer Functionalization Schiff base formation2,4-Dihydroxybenzaldehyde, Amine-functionalized polymerAntifungal materials researchgate.net
Oxidative Polycondensation Oxidative coupling of phenoxyl radicals4-Hydroxybenzaldehyde (B117250), H₂O₂/NaOClElectroactive materials, semiconductors researchgate.net

Interaction Mechanisms with Various Substrates (e.g., metal ions, small molecules)

The reactivity of this compound is largely defined by its aldehyde and dihydroxy-substituted phenol functionalities, which allow for diverse interactions with both inorganic and organic substrates.

A primary interaction mechanism is the formation of Schiff bases . The aldehyde group readily condenses with primary amines to form imines (-CH=N-). Dihydroxybenzaldehydes are well-established building blocks for creating multidentate Schiff base ligands. nih.gov For example, 2,4-dihydroxybenzaldehyde can be reacted with benzoylhydrazide to form a tridentate ligand that coordinates with transition metal ions like vanadium, molybdenum, and zinc through its phenolate (B1203915) oxygen, azomethine nitrogen, and enolic oxygen atoms. researchgate.net These metal complexes have been investigated for their potential biological activities, including DNA binding and cleavage. researchgate.net The butyl group in this compound would enhance the lipophilicity of such ligands and their metal complexes.

The vicinal hydroxyl groups, or the combination of a hydroxyl and a nearby carbonyl or imine group, make the molecule an excellent chelating agent for metal ions . The two hydroxyl groups at positions 4 and 6, along with the aldehyde at position 1, can create a coordination pocket for various metal ions, forming stable chelate rings. This property is the basis for the use of derived polymers as ion-exchange resins. ias.ac.in

Interactions with small organic molecules have also been studied computationally. For instance, the reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction was compared to 4-hydroxybenzaldehyde. mdpi.com The study found that the ortho-hydroxyl group (at position 2, analogous to the 6-position in the target compound) significantly hinders the condensation reaction with thiourea. This is attributed to the hydroxyl group preventing the ideal polarization of the adjacent carbonyl group and increasing the activation energy of the nucleophilic attack. mdpi.com This demonstrates that the positioning of the hydroxyl groups critically mediates the molecule's reactivity with other small organic substrates.

Exploration of Bioactivity Mechanisms and Molecular Interactions of 2 Butyl 4,6 Dihydroxybenzaldehyde in Vitro/pre Clinical Focus

Enzymatic Inhibition and Activation Mechanisms (e.g., specific enzyme targets)

Research into the enzymatic interactions of dihydroxybenzaldehyde derivatives has identified tyrosinase as a key target. Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) biosynthesis and enzymatic browning in fruits. researchgate.netnih.gov Its inhibition is a significant focus in the development of depigmenting agents for cosmetics and antibrowning compounds for the food industry. nih.gov

Studies on various hydroxybenzaldehyde derivatives have shown that their inhibitory activity against mushroom tyrosinase is structure-dependent. brieflands.com For instance, 2,4-dihydroxybenzaldehyde (B120756), a structural analog of the target compound, has been identified as a potent competitive inhibitor of the diphenolase activity of mushroom tyrosinase. brieflands.com The competitive inhibition mechanism suggests that the compound binds to the active site of the enzyme, likely competing with the natural substrate, L-DOPA. brieflands.comnih.gov The introduction of hydroxyl groups at different positions on the benzaldehyde (B42025) ring is known to enhance its inhibitory activity and aqueous solubility. brieflands.com Specifically, the 4-resorcinol moiety (a 1,3-dihydroxybenzene structure), which is present in 2-Butyl-4,6-dihydroxybenzaldehyde, is considered to play a key role in the inhibitory potency of chalcone (B49325) skeletons against tyrosinase. mdpi.com

While direct kinetic data for this compound is not extensively detailed in the available literature, the data from analogous compounds provide a strong basis for its potential mechanism. For example, 2,4,2′,4′,6′-pentahydroxychalcone acts as a competitive inhibitor with a Kᵢ value of 3.1 μM. mdpi.com Another potent synthetic inhibitor, HNB [4-(6-hydroxy-2-naphthyl)-1,3-bezendiol], which shares the 1,3-diol feature, exhibits competitive inhibition with a Kᵢ value in the nanomolar range, highlighting the effectiveness of this structural motif. mdpi.com

A related glycosylated compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), has been shown to decrease the secretion of matrix metalloproteinase-1 (MMP-1), a type of collagenase. nih.govnih.gov This suggests an indirect inhibitory mechanism on enzymes involved in extracellular matrix degradation, which is relevant in the context of skin aging. nih.gov

Table 1: Inhibitory Mechanisms of Benzaldehyde Derivatives on Tyrosinase

CompoundInhibition TypeTarget Enzyme ActivityKey Findings
2,4-DihydroxybenzaldehydeCompetitiveDiphenolaseActs as a potent inhibitor, with higher activity than other benzaldehyde derivatives. brieflands.com
3,4-Dihydroxybenzaldehyde (B13553)CompetitiveDiphenolaseShows inhibitory activity on mushroom tyrosinase. brieflands.com
4-DimethylaminobenzaldehydeUncompetitiveDiphenolaseExhibits weak inhibition compared to hydroxylated derivatives. brieflands.com
HNB [4-(6-hydroxy-2-naphthyl)-1,3-bezendiol]CompetitiveMonophenolaseExtremely potent inhibitor, suggesting the importance of the 1,3-benzenediol structure. mdpi.com

Receptor Binding Dynamics and Allosteric Modulation (In Vitro Models)

Currently, there is a lack of specific research in publicly available literature detailing the receptor binding dynamics or allosteric modulation mechanisms of this compound. While allosteric modulation is a known mechanism for fine-tuning receptor activity, such as with dopamine (B1211576) D2 receptors, specific studies linking this compound to this type of interaction are absent. mdpi.com Computational tools like molecular docking are often used to identify potential allosteric binding sites, but such analyses for this specific compound have not been reported. mdpi.com

Mechanisms of Action in Cellular Assays (e.g., antioxidant activity, anti-inflammatory pathways)

The antioxidant and anti-inflammatory activities of phenolic compounds, including dihydroxybenzaldehydes, are well-documented. The mechanisms often involve the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways. nih.govbiomolther.org

The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. researchgate.netwiserpub.com These compounds can act as antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. wiserpub.comnih.gov Dihydroxybenzaldehyde derivatives are recognized for their ability to scavenge free radicals, with their activity being dependent on the position of the hydroxyl groups. wiserpub.com

A glycosylated form, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), demonstrated significant antioxidant effects in human dermal fibroblasts (HDFs) induced with tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com In these cellular models, GDHBA (at 50 μM) inhibited ROS generation by 18.8%. nih.govnih.gov This reduction in oxidative stress is a key mechanism for preventing cellular damage. nih.gov

Furthermore, these compounds exhibit anti-inflammatory properties by targeting key mediators. In TNF-α-stimulated HDFs, GDHBA significantly decreased the production of nitric oxide (NO) by 58.4% and prostaglandin (B15479496) E2 (PGE2) by 53.8% at a concentration of 50 μM. nih.govmdpi.com Similarly, 2,4-dihydroxybenzaldehyde was found to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org This inhibition of inflammatory mediators points to a direct intervention in inflammatory pathways. nih.govbiomolther.org

The anti-inflammatory and antioxidant effects of dihydroxybenzaldehyde derivatives are mediated through the modulation of specific intracellular signaling pathways. In TNF-α-induced human dermal fibroblasts, GDHBA was shown to suppress the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK. nih.govmdpi.com At a concentration of 50 μM, GDHBA decreased the expression of p-p38 by 35.9%, p-ERK by 47.9%, and p-JNK by 49.5%. nih.gov

These MAPK pathways, when activated by stimuli like TNF-α, lead to the phosphorylation of transcription factors such as c-Jun and nuclear factor kappa B (NF-κB). nih.gov GDHBA was found to decrease the expression of c-Jun by 32.1% and NF-κB by 55.9% (at 50 μM). nih.gov NF-κB is a central regulator of genes involved in immune and inflammatory responses. mdpi.comnih.gov Its inhibition is a major mechanism for the anti-allergic and anti-inflammatory effects of phenolic compounds. mdpi.comresearchgate.net By preventing the translocation of NF-κB to the nucleus, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-4, IL-5, IL-6, and IL-13. mdpi.comresearchgate.net

Additionally, GDHBA was shown to reduce the expression of cyclooxygenase-2 (COX-2) by 31%, an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Similarly, 2,4-dihydroxybenzaldehyde inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages. biomolther.org

Table 2: Modulation of Signaling Pathways by GDHBA (50 μM) in TNF-α-Induced HDFs

Target MoleculeType% Decrease in Expression/Phosphorylation
p-p38MAPK35.9% nih.gov
p-ERKMAPK47.9% nih.gov
p-JNKMAPK49.5% nih.gov
c-JunTranscription Factor32.1% nih.gov
NF-κBTranscription Factor55.9% nih.gov
COX-2Enzyme31.0% nih.gov

The influence of dihydroxybenzaldehyde derivatives on apoptotic and proliferative pathways is an emerging area of research, particularly in the context of cancer cells. While direct studies on this compound are scarce, research on related compounds provides mechanistic insights. For instance, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, a compound synthesized from tyrosine, has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis. nih.gov This induction of apoptosis was linked to the inactivation of NF-κB and cell cycle arrest at the G2/M phase. nih.gov

Further studies on a diacetate derivative of this compound in human lung cancer cells revealed that it induces apoptotic cell death by increasing the expression of death receptors (DRs), specifically DR3 and DR6. nih.gov The extrinsic pathway of apoptosis is initiated by the activation of these death receptors. nih.gov The inhibition of DR3 was found to diminish the apoptosis-inducing effects of the compound, confirming the mechanistic link. nih.gov

Antimicrobial Action Mechanisms (e.g., bacterial cell wall disruption, enzyme inhibition in microbes)

Phenolic benzaldehydes are known for their antibacterial properties against a range of foodborne pathogens. nih.gov The antimicrobial activity is highly dependent on the structure of the compound, with the aldehyde group generally being more active than a carboxyl group, and activity increasing with the number of hydroxyl substitutions. nih.gov

While the precise mechanism of action for this compound has not been fully elucidated, studies on similar compounds like 2,3-dihydroxybenzaldehyde (B126233) and gentisaldehyde (2,5-dihydroxybenzaldehyde) against bovine mastitis-causing Staphylococcus aureus suggest potent antimicrobial activity. frontiersin.org These compounds were effective against a diverse set of isolates, including multi-resistant strains, with a minimum inhibitory concentration (MIC₅₀) of 500 mg/L. frontiersin.org

The proposed mechanisms for antimicrobial action of phenolic compounds are varied. They are thought to involve the disruption of the bacterial cell wall and membrane integrity, leading to leakage of intracellular contents. nih.gov Another potential mechanism is the inhibition of essential microbial enzymes. mdpi.com For example, some microbial-derived molecules act as inhibitors of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), though these are more relevant to neuroactivity than direct antimicrobial effects. mdpi.com In the context of Gram-negative bacteria, the coordination of peptidoglycan (cell wall) and lipopolysaccharide (outer membrane) biosynthesis is critical, and it is plausible that some phenolic compounds could interfere with the enzymes involved in these pathways, such as MurA or LpxC. nih.gov However, direct evidence for this compound acting on these specific microbial targets is not yet available.

Neurotransmitter Receptor Interactions and Modulatory Mechanisms (In Vitro)

There is currently no specific information in the available scientific literature regarding the in vitro interactions of this compound with neurotransmitter receptors or any associated modulatory mechanisms.

Investigation of DNA/RNA Interaction Mechanisms (Molecular Level)

The direct interaction of this compound with nucleic acids, such as DNA and RNA, at a molecular level is a subject of scientific inquiry. While specific experimental studies focusing exclusively on this compound's binding to DNA or RNA are not extensively documented in publicly available literature, the potential for such interactions can be inferred from research on structurally related benzaldehyde derivatives. The investigation into these mechanisms often employs a combination of experimental techniques and computational modeling to elucidate the nature of the binding, including intercalation and groove binding.

Theoretical and computational approaches, such as molecular docking, are pivotal in predicting how a small molecule like this compound might interact with the complex three-dimensional structures of DNA and RNA. nih.gov These in silico methods can simulate the binding affinity and orientation of a ligand to its target, providing insights into potential interaction sites and the stability of the resulting complex. nih.gov For instance, molecular docking studies on derivatives of p-dimethylaminobenzaldehyde have been used to explore their binding to B-DNA, suggesting an intercalative mode of interaction for some compounds. researchgate.net

Furthermore, research on Schiff bases derived from 2,4-dihydroxybenzaldehyde has provided evidence of DNA interaction. One study on a Schiff base formed from 2,4-dihydroxybenzaldehyde and benzoylhydrazone demonstrated that the resulting metal complexes could bind to DNA, with some showing significant oxidative cleavage activity. researchgate.net Another investigation into Schiff bases synthesized from p-dimethylaminobenzaldehyde and various amines indicated that these compounds could bind to DNA, with viscosity measurements suggesting an intercalative binding mode for some of the derivatives. researchgate.net These findings suggest that the benzaldehyde scaffold, a core component of this compound, can be a key structural feature in molecules that interact with DNA.

The types of interactions between small molecules and DNA are varied. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the major or minor grooves of the DNA structure. A study on a novel 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative identified it as a DNA intercalative topoisomerase IIα poison through various assays, including ethidium (B1194527) bromide displacement and molecular docking. nih.gov While structurally different, this highlights a mechanism by which complex aromatic structures can interact with DNA.

Although direct experimental data for this compound is lacking, the existing research on related compounds provides a framework for hypothesizing its potential DNA/RNA interaction mechanisms. Future research, likely employing molecular docking and biophysical techniques such as spectroscopy and calorimetry, will be necessary to definitively characterize the nature and strength of any such interactions.

Compound Type Interaction with DNA/RNA Method of Investigation
Schiff bases of p-dimethylaminobenzaldehydeIntercalative bindingAbsorption spectroscopy, fluorescence quenching, circular dichroism, viscosity measurements, molecular docking researchgate.net
Metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff baseDNA binding and oxidative cleavageElectronic spectroscopy, gel electrophoresis researchgate.net
2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivativeDNA intercalative topoisomerase IIα poisonTopo IIα cleavage complex assay, ethidium bromide displacement, KI quenching assays, molecular docking nih.gov

Advanced Materials Science Applications and Mechanistic Insights for 2 Butyl 4,6 Dihydroxybenzaldehyde

Design Principles for Polymer Precursors and Monomers

The bifunctional nature of 2-Butyl-4,6-dihydroxybenzaldehyde, possessing both hydroxyl and aldehyde functionalities, makes it an excellent candidate for the synthesis of a variety of polymers. The design of monomers from this compound is guided by the type of polymerization desired.

Condensation Polymerization: The hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters. Similarly, the aldehyde group can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines to form vinyl polymers or polyimines (Schiff bases), respectively.

Chain-Growth Polymerization: The aromatic ring can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, through etherification of the hydroxyl groups. This transforms the molecule into a monomer that can participate in free-radical or other chain-growth polymerization mechanisms.

The butyl group plays a significant role in the properties of the resulting polymers. It enhances solubility in organic solvents, which is crucial for solution-based processing and characterization. Furthermore, the flexible alkyl chain can influence the polymer's thermal properties, such as the glass transition temperature, and can affect the packing of polymer chains in the solid state.

Table 1: Polymerization Strategies Utilizing this compound

Polymerization TypeFunctional Group(s) InvolvedResulting Polymer ClassRole of Butyl Group
Condensation-OH, -CHOPolyesters, PolyiminesEnhances solubility, modifies thermal properties
Chain-GrowthModified -OH (e.g., to vinyl ether)Polyvinyls, PolyacrylatesImproves processability, influences morphology

Development of Organic Electronic Materials: Conductors and Semiconductors

The aromatic and electron-rich nature of this compound makes it a promising scaffold for the development of organic electronic materials. By extending the conjugation through chemical reactions at the aldehyde and hydroxyl positions, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized. These energy levels are critical for the performance of organic conductors and semiconductors.

In organic electronic devices, charge transfer between molecules is a fundamental process. The efficiency of this process is governed by the electronic coupling between adjacent molecules and the reorganization energy. The structure of this compound-based materials can be designed to optimize these parameters.

Intermolecular Interactions: The presence of hydroxyl groups allows for the formation of hydrogen bonds, which can enforce a more ordered packing in the solid state. This ordered arrangement can facilitate π-π stacking of the aromatic rings, creating efficient pathways for charge hopping between molecules.

Molecular Design: Derivatization of the aldehyde group to create extended π-conjugated systems can lower the bandgap of the material, which is often desirable for organic semiconductors. The butyl group can influence the intermolecular distance and orientation, thereby modulating the electronic coupling and, consequently, the charge mobility.

In organic photovoltaic and light-emitting diode applications, the dynamics of excitons (bound electron-hole pairs) are of paramount importance. The design of materials based on this compound can influence exciton (B1674681) diffusion and dissociation.

Energy Transfer: In multicomponent systems, such as bulk heterojunction solar cells, derivatives of this compound can be designed to act as either electron donors or acceptors. Efficient energy transfer from the absorbing species to the charge-separating interface is crucial. The specific functional groups attached to the core structure can tune the absorption spectrum and facilitate Förster or Dexter energy transfer.

Charge Separation: The interface between donor and acceptor materials is where exciton dissociation occurs. The morphology of this interface, influenced by the solubility and packing properties imparted by substituents like the butyl group, plays a critical role in the efficiency of charge separation and the prevention of charge recombination.

Chemosensing and Biosensing Platform Development (Mechanistic Elucidation)

The reactive sites on this compound make it an excellent platform for the development of chemosensors and biosensors. The sensing mechanism often relies on a measurable change in a physical property, such as fluorescence or color, upon interaction with a specific analyte.

Fluorescent sensors based on this molecule can be designed to operate through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).

Analyte Interaction: The hydroxyl and aldehyde groups can act as binding sites for various analytes. For example, the hydroxyl groups can bind to metal ions, while the aldehyde group can react with amines or hydrazines. This binding event can alter the electronic structure of the molecule, leading to a change in its fluorescence properties. For instance, the binding of an analyte could suppress or enhance a PET process, thereby "switching on" or "switching off" the fluorescence.

Table 2: Fluorescent Sensing Mechanisms

MechanismDescriptionRole of this compound Core
Photoinduced Electron Transfer (PET)Analyte binding modulates electron transfer between a fluorophore and a receptor, altering fluorescence intensity.The core structure acts as the fluorophore, with the hydroxyl/aldehyde groups serving as the receptor.
Intramolecular Charge Transfer (ICT)Analyte interaction changes the dipole moment of the excited state, leading to a shift in the emission wavelength.The donor (hydroxyl) and acceptor (aldehyde) groups within the molecule facilitate ICT.
Aggregation-Induced Emission (AIE)The molecule is non-emissive in solution but becomes highly fluorescent upon aggregation, which can be triggered by an analyte.The butyl group can influence solubility and aggregation behavior.

Colorimetric sensors provide a visual detection method, which is advantageous for rapid and on-site analysis. The sensing mechanism is based on a change in the absorption spectrum of the sensor molecule upon interaction with an analyte.

Conjugation and Color Change: The reaction of the aldehyde group with an analyte, such as an amine, to form a Schiff base results in an extended π-conjugated system. This extension of conjugation shifts the absorption maximum to a longer wavelength (a bathochromic shift), leading to a visible color change. The specific analyte and the reaction conditions determine the extent of this shift and the resulting color. The hydroxyl groups can also participate in the sensing mechanism by coordinating with analytes, which can further influence the electronic structure and, therefore, the color of the sensor-analyte complex.

Supramolecular Assembly and Self-Organization Principles

Similarly, the principles governing the supramolecular assembly and self-organization of this compound have not been a subject of published research. The interplay of the butyl group and the hydroxyl and aldehyde functionalities on the benzene (B151609) ring suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry. However, without experimental or computational studies, any discussion on its self-assembly behavior would be purely speculative. Consequently, there are no detailed research findings or data tables to present regarding the supramolecular structures formed by this compound.

Developed Analytical Methodologies for Detection and Quantification of 2 Butyl 4,6 Dihydroxybenzaldehyde

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of 2-Butyl-4,6-dihydroxybenzaldehyde, allowing for its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.

Method development for this compound would be based on established protocols for similar dihydroxybenzaldehydes. For instance, a method for 2,4-dihydroxybenzaldehyde (B120756) utilizes a reverse-phase C18 column. sielc.com The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an acidic aqueous solution. The acidic component, often phosphoric acid or formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper peaks and better retention. sielc.com For mass spectrometry (MS) detection, formic acid is preferred over phosphoric acid as it is volatile.

Detection is commonly performed using a UV detector, as the phenolic ring and aldehyde group in this compound provide strong chromophores. The maximum absorbance is typically in the range of 280-320 nm. For more complex matrices or lower detection limits, HPLC coupled with mass spectrometry (UHPLC-MS) can be employed, providing higher selectivity and structural information. acs.org

Table 1: Illustrative HPLC Parameters for Analysis of Alkyl-Dihydroxybenzaldehydes

ParameterTypical Conditions
Column Reverse-Phase C18 or C8 (e.g., Newcrom R1)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis at ~280-320 nm or Mass Spectrometry (ESI)
Injection Volume 5 - 20 µL
Temperature Ambient or controlled (e.g., 25-30 °C)

This table presents a generalized set of parameters that would serve as a starting point for the method development for this compound, based on methods for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of polar hydroxyl groups, derivatization is often required to increase the volatility and thermal stability of the analyte.

A common derivatization procedure involves silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Another approach is the formation of dinitrophenylhydrazone derivatives, which is particularly useful for aldehydes. rit.edu

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification based on the fragmentation pattern. For instance, the GC-MS analysis of the structurally similar 2,6-di-tert-butyl-4-hydroxybenzaldehyde (B7909042) has been reported, indicating the suitability of this technique for alkyl-substituted hydroxybenzaldehydes. nih.gov

Table 2: General GC-MS Protocol for Phenolic Aldehydes

StepDescription
Sample Preparation Extraction from the matrix using a suitable solvent (e.g., ethyl acetate).
Derivatization Reaction with a silylating agent (e.g., BSTFA) or 2,4-dinitrophenylhydrazine.
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
Carrier Gas Helium at a constant flow rate.
Temperature Program An initial oven temperature of ~100°C, followed by a ramp to ~280-300°C.
Ionization Mode Electron Impact (EI) at 70 eV.
MS Detection Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

This table outlines a general protocol that can be adapted for the GC-MS analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis and screening of this compound. It can be used to monitor reaction progress, check the purity of a sample, or as a preliminary step for optimizing separations in HPLC or column chromatography.

For the analysis of phenolic aldehydes, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the eluent is adjusted to achieve good separation, which is indicated by the retention factor (Rf) value.

Visualization of the separated spots on the TLC plate can be achieved in several ways. Due to its aromatic structure, this compound can be visualized under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org For enhanced visualization and for compounds without a strong UV chromophore, various staining reagents can be used. Stains like p-anisaldehyde or permanganate (B83412) are effective for phenolic compounds and aldehydes, producing colored spots upon heating. libretexts.org Iodine vapor can also be used as a general-purpose, non-destructive stain. libretexts.org

A study on the TLC of alkyl-substituted benzaldehyde (B42025) 2,4-dinitrophenylhydrazones demonstrates that derivatization can be effectively used to aid in the separation and visualization of these compounds on silica gel. rit.edu

Electrochemical Sensing Protocols

Electrochemical methods offer a sensitive and often low-cost alternative for the quantification of electroactive compounds like this compound. The phenolic hydroxyl groups in the molecule are readily oxidizable, making it suitable for analysis by techniques such as voltammetry and amperometry.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current response of an analyte to a changing applied potential. These techniques can provide information about the redox properties of this compound and can be used for its quantification.

The oxidation of the dihydroxybenzene moiety occurs at a specific potential, which can be used for selective detection. The peak current in the voltammogram is proportional to the concentration of the analyte. The oxidation potential is often pH-dependent, with the peak potential shifting to less positive values as the pH increases. nih.gov

To enhance the sensitivity and selectivity of the measurement, chemically modified electrodes are often employed. For example, carbon paste electrodes modified with nanoparticles like Fe3O4 have been shown to improve the electrochemical response for the determination of various phenolic compounds. nih.gov Such modifications can lower the oxidation potential and increase the peak current, leading to lower detection limits. Studies on other phenolic antioxidants have demonstrated that cyclic voltammetry is a suitable method for characterizing their reducing strength and concentration. nih.gov

Amperometric detection is typically coupled with a separation technique like HPLC or used in biosensors. In HPLC with electrochemical detection (HPLC-ED), a constant potential is applied to the working electrode, and the current generated by the oxidation of the analyte as it elutes from the column is measured. This method can be highly sensitive and selective for electroactive compounds like this compound.

The applied potential is chosen to be at or slightly above the oxidation potential of the compound to ensure a maximum response while minimizing background noise from the oxidation of other species. Amperometric sensors can also be developed by immobilizing an enzyme that reacts with the analyte on the electrode surface, but this is less common for simple phenolic aldehydes compared to other biomolecules.

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods are foundational techniques for the quantification of aromatic aldehydes due to their inherent chromophoric and fluorophoric properties. While direct studies on this compound are not extensively detailed in the available literature, the principles can be inferred from the analysis of structurally similar phenolic compounds and benzaldehyde derivatives.

The phenolic hydroxyl groups and the aldehyde functional group on the benzene (B151609) ring of this compound contribute to its ultraviolet (UV) absorbance. Quantification can be achieved by measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorption and applying the Beer-Lambert law.

Fluorometric techniques offer higher sensitivity and selectivity. A derivative of the target compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been studied for its reactive oxygen species (ROS) scavenging activity using a fluorescence-based assay. nih.gov In this type of analysis, a non-fluorescent probe like dichlorofluorescein diacetate (DCFDA) is used, which becomes highly fluorescent upon oxidation. nih.gov The presence of an antioxidant compound like this compound would lead to a decrease in fluorescence intensity, which can be measured to quantify its activity. nih.gov For direct quantification, the native fluorescence of the compound or a fluorescent derivative could be utilized.

Table 1: Example Parameters for Fluorometric Analysis of a Related Dihydroxybenzaldehyde Derivative

ParameterValueReference
Excitation Wavelength485 nm nih.gov
Emission Wavelength535 nm nih.gov
Probe UsedDichlorofluorescein diacetate (DCFDA) nih.gov
ApplicationMeasurement of ROS scavenging nih.gov

Capillary Electrophoresis and Microfluidic Analytical Systems

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, rapid analysis, and low consumption of reagents. nih.gov It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge, size, and viscosity of the molecule. nih.gov CE is particularly well-suited for the analysis of polar and ionizable compounds like phenolic aldehydes.

The analysis of polyphenolic and flavonoid compounds, which share structural similarities with this compound, is frequently performed using capillary electrophoresis coupled with ultraviolet (UV) detection. nih.gov The pH of the buffer system is a critical parameter as it determines the charge state of the phenolic hydroxyl groups and thus the electrophoretic mobility. nih.gov For impurity profiling and separation of related compounds, Capillary Zone Electrophoresis (CZE) is a powerful technique. nih.gov

While specific applications of microfluidic systems for this compound are not documented, these systems represent a miniaturization of analytical techniques like CE and offer benefits such as even lower sample/reagent consumption and faster analysis times.

Table 2: General Capillary Zone Electrophoresis (CZE) Conditions for Analysis of Related Phenolic Compounds

ParameterTypical ConditionsReference
CapillaryFused Silica nih.gov
Background ElectrolyteSodium Borate Buffer nih.gov
pH~9 nih.gov
DetectionUV/Vis or Diode-Array Detector (DAD) nih.govnih.gov
Applied Voltage100–500 V cm⁻¹ nih.gov

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is a critical step to ensure accurate and reliable quantification, as it aims to isolate the analyte of interest from the sample matrix, which may contain interfering substances. For benzaldehyde derivatives, common preparation techniques involve solvent extraction followed by chromatographic purification.

In the synthesis of related dialkoxybenzaldehydes, a typical workup procedure involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate (EtOAc). semanticscholar.org The combined organic extracts are then washed with water and dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4). semanticscholar.org Further purification is often achieved using column chromatography. semanticscholar.org

Matrix effects can significantly impact analytical measurements by suppressing or enhancing the analytical signal. These effects arise from the co-eluting components of the sample matrix that interfere with the ionization of the target analyte in techniques like mass spectrometry, or that absorb at the same wavelength in spectrophotometric analysis. To mitigate matrix effects, several strategies can be employed:

Efficient Sample Cleanup: Techniques like solid-phase extraction (SPE) can be used to selectively remove interfering components.

Use of Internal Standards: An isotopically labeled version of the analyte or a structurally similar compound can be added to the sample to normalize the analytical signal.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the actual samples to compensate for matrix effects.

The choice of sample preparation and the strategy to overcome matrix effects depend heavily on the nature of the sample matrix and the analytical technique being employed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Butyl 4,6 Dihydroxybenzaldehyde and Its Analogs Theoretical/mechanistic Focus 17, 18, 21, 22, 23

Influence of Aromatic Substituents on Electronic Structure and Reactivity

The electronic character of the benzene (B151609) ring in 2-Butyl-4,6-dihydroxybenzaldehyde is significantly influenced by its substituents: two hydroxyl (-OH) groups, a butyl (-C4H9) group, and an aldehyde (-CHO) group. The hydroxyl groups are strong electron-donating groups due to resonance, increasing the electron density of the aromatic ring. This enhanced electron density makes the ring more susceptible to electrophilic substitution and influences its antioxidant potential by facilitating the donation of a hydrogen atom or an electron.

The butyl group, being an alkyl group, is a weak electron-donating group through an inductive effect. Its primary influence, however, is often considered in terms of steric and lipophilic effects rather than major electronic modulation of the aromatic system.

Impact of Aldehyde and Hydroxyl Group Positioning on Molecular Interactions

The specific positioning of the aldehyde and hydroxyl groups in this compound is critical for its molecular interactions, particularly intramolecular and intermolecular hydrogen bonding. The hydroxyl group at position 6 is ortho to the aldehyde group, which allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction is a common feature in o-hydroxybenzaldehydes and contributes to the molecule's conformational stability. nih.gov

This intramolecular hydrogen bonding can influence the acidity of the hydroxyl groups and the reactivity of the aldehyde. The hydroxyl group at position 4 is para to the aldehyde group and meta to the other hydroxyl group. Its ability to participate in intermolecular hydrogen bonding with solvent molecules or biological targets is significant. The relative positioning of the two hydroxyl groups (meta to each other) also affects their pKa values and, consequently, their antioxidant activity. mdpi.com Studies on other dihydroxybenzaldehydes have shown that the arrangement of hydroxyl groups is directly related to their antioxidant capacity. mdpi.com

Table 1: Influence of Functional Group Positioning on Molecular Interactions in this compound Analogs.
Analog StructureKey InteractionPredicted Effect
2,4-Dihydroxybenzaldehyde (B120756)Intramolecular H-bond between 2-OH and aldehydeIncreased stability, altered aldehyde reactivity
2,6-DihydroxybenzaldehydeTwo potential intramolecular H-bonds with aldehydeStrong stabilization, reduced external H-bonding
3,4-Dihydroxybenzaldehyde (B13553)No intramolecular H-bond with aldehydeGreater flexibility, different intermolecular bonding patterns

Role of the Butyl Side Chain in Steric and Lipophilic Contributions

The n-butyl side chain at the 2-position of the aromatic ring plays a significant role in defining the steric and lipophilic characteristics of this compound.

Steric Hindrance: The butyl group provides steric bulk around the adjacent aldehyde and hydroxyl groups. This can influence the molecule's ability to interact with biological targets, such as enzyme active sites or receptors. The steric hindrance may affect the orientation and binding affinity of the molecule within a binding pocket. In some cases, this can lead to increased selectivity for certain targets.

Lipophilicity: The alkyl nature of the butyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its non-alkylated parent compound, 4,6-dihydroxybenzaldehyde. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as cell membranes, which is a critical factor for its bioavailability and intracellular activity. nih.gov The length of the alkyl chain in related alkylphenols and alkylresorcinols has been shown to be a key determinant of their biological activity, with longer chains often leading to increased potency up to a certain point. nih.govwikipedia.org

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds.
CompoundMolecular FormulaMolecular Weight (g/mol)Predicted LogP*
2,4-DihydroxybenzaldehydeC7H6O3138.121.5
This compoundC11H14O3194.23~3.0-3.5 (Estimated)
2,6-Di-tert-butyl-4-hydroxybenzaldehyde (B7909042)C15H22O2234.334.4

*LogP (octanol-water partition coefficient) is a measure of lipophilicity. Higher values indicate greater lipophilicity. The value for this compound is an estimate based on its structure relative to known compounds.

Computational Approaches to SAR/SPR Elucidation

Computational methods are invaluable for elucidating the SAR and SPR of this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are commonly employed.

QSAR: QSAR models correlate variations in the biological activity or properties of a series of compounds with changes in their physicochemical descriptors. For phenolic compounds, relevant descriptors often include lipophilicity (LogP), electronic parameters (such as Hammett constants or calculated atomic charges), and steric parameters (like molar refractivity or van der Waals volume). nih.gov By developing a QSAR model for a series of analogs of this compound, one could predict the activity of novel, unsynthesized derivatives.

DFT Calculations: DFT allows for the detailed study of the electronic structure, molecular geometry, and reactivity indices of a molecule. For this compound, DFT can be used to:

Calculate the bond dissociation energies of the hydroxyl groups to predict antioxidant activity.

Determine the distribution of electron density and electrostatic potential to identify sites for electrophilic and nucleophilic attack.

Model the intramolecular hydrogen bonding and its effect on the molecular conformation.

Simulate interactions with solvent molecules or biological targets.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. For this compound, docking studies could reveal how the butyl group and the hydroxyl and aldehyde functionalities interact with the amino acid residues in a binding site, providing a structural basis for its biological activity. researchgate.net

Design Principles for Modulating Specific Biological or Material Responses

Based on the SAR and SPR understanding of this compound and related phenolic compounds, several design principles can be formulated to modulate its properties:

Modulating Lipophilicity and Bioavailability: The length and branching of the alkyl chain at the 2-position can be varied to fine-tune the molecule's lipophilicity. Increasing the chain length may enhance membrane permeability, but an optimal length likely exists beyond which activity may decrease due to poor solubility or steric hindrance. analis.com.my

Enhancing Antioxidant Activity: The antioxidant potential is closely tied to the stability of the resulting phenoxyl radical. Modifications that increase this stability, such as the introduction of additional electron-donating groups on the aromatic ring, could enhance antioxidant activity. The relative positions of the hydroxyl groups are also a key factor to consider.

Altering Receptor/Enzyme Binding: To improve binding to a specific biological target, the substituents can be modified to achieve better complementarity with the binding site. This could involve changing the size of the alkyl group, altering the hydrogen bonding pattern by modifying or replacing the hydroxyl or aldehyde groups, or introducing other functional groups to create new interactions.

Controlling Polymerization/Material Properties: For material science applications, the reactivity of the aldehyde and hydroxyl groups is paramount. The introduction of activating or deactivating groups on the ring can control the rate and extent of polymerization. The steric bulk of the butyl group can also influence the packing and morphology of the resulting polymer. mdpi.com

By systematically applying these principles, new analogs of this compound can be designed with tailored biological or material properties.

Future Research Directions and Emerging Paradigms for 2 Butyl 4,6 Dihydroxybenzaldehyde

Integration into Advanced Functional Materials Systems

The molecular architecture of 2-Butyl-4,6-dihydroxybenzaldehyde makes it an excellent candidate for the synthesis of novel polymers and functional materials. Future research is anticipated to focus on harnessing its distinct functional groups to create materials with tailored properties.

Monomer for Specialty Polymers: The aldehyde and hydroxyl functionalities allow the molecule to act as a monomer or a cross-linking agent. The aldehyde group can readily participate in condensation reactions and Schiff base formations, while the hydroxyl groups can be used for polyester (B1180765) or polyether synthesis. researchgate.net This could lead to the development of polymers with inherent antioxidant properties, UV-stability, or specific thermal characteristics imparted by the phenolic core.

Hydrogel Formulation for Biomedical Applications: Aldehyde-functionalized molecules are increasingly used to crosslink biopolymers like chitosan (B1678972) to form hydrogels for tissue engineering. nih.gov The aldehyde group on this compound can form imine bonds with amine groups in biopolymers, creating deformable and potentially antibacterial hydrogels. nih.gov The dihydroxy substitution could further enhance biocompatibility and provide antioxidant capabilities to the hydrogel matrix, a desirable feature for wound healing applications. researchgate.net

Functionalized Ionic Liquids: Research has shown the synthesis of benzaldehyde-functionalized ionic liquids, which can undergo further transformations. researchgate.net Exploring the incorporation of the this compound moiety into ionic liquid structures could yield task-specific solvents or materials with unique electrochemical and solvating properties.

Table 1: Potential Functional Materials Derived from this compound

Material Class Synthetic Strategy Key Functional Groups Utilized Potential Applications
Phenolic Resins Condensation polymerization with phenols/formaldehyde (B43269) Aldehyde, Hydroxyls, Aromatic Ring High-performance adhesives, coatings, composites
Polyesters Polycondensation with dicarboxylic acids Hydroxyl Groups Biodegradable plastics, fibers
Schiff Base Polymers Polycondensation with diamines Aldehyde Group Chemsensors, self-healing materials, catalysts researchgate.net
Functional Hydrogels Cross-linking of biopolymers (e.g., chitosan, gelatin) Aldehyde Group Tissue engineering scaffolds, drug delivery systems nih.gov

| Antioxidant Additives | Incorporation into existing polymer matrices | Dihydroxy Groups | Stabilization of plastics and elastomers against degradation |

Exploration of Novel Biocatalytic Synthesis Routes

While classical organic synthesis can produce this compound, future research will likely pivot towards biocatalytic and metabolic engineering approaches for a more sustainable and selective production. This involves leveraging the vast catalytic repertoire of enzymes.

Engineered Biosynthetic Pathways: The biosynthesis of simple aromatic aldehydes like benzaldehyde (B42025) is well-studied in plants and microbes. nih.gov One established route involves the conversion of cinnamoyl-CoA to benzoyl-CoA, which is then reduced by a benzaldehyde synthase. nih.govresearchgate.net Metabolic engineering could be employed to create microbial hosts, such as E. coli or yeast, that express an engineered pathway capable of producing the butyl-substituted analogue. nih.govnih.gov This would involve identifying or evolving enzymes that can process a butyl-substituted precursor.

Screening for Novel Enzymes: Nature may already contain enzymes capable of synthesizing this or structurally similar compounds. Prospecting microbial genomes and metagenomic libraries for novel enzyme classes, such as specific carboxylic acid reductases (CARs) or benzaldehyde synthases with broader substrate specificity, could yield biocatalysts for an efficient synthesis process. nih.gov

Enzymatic Derivatization: Beyond synthesis of the parent molecule, enzymes can be used to create derivatives. For instance, glycosyltransferases could be used to attach sugar moieties to the hydroxyl groups, creating compounds like 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, which has demonstrated biological activity. acs.orgnih.govnih.gov

Table 2: Key Enzyme Classes for Potential Biocatalytic Synthesis

Enzyme Class Catalytic Function Relevance to Synthesis
Benzaldehyde Synthase Catalyzes the reduction of benzoyl-CoA to benzaldehyde. nih.govresearchgate.net A key target for protein engineering to accept a butyl-benzoyl-CoA substrate.
Carboxylic Acid Reductase (CAR) Reduces carboxylic acids directly to aldehydes. nih.gov Could potentially convert 2-butyl-4,6-dihydroxybenzoic acid to the target aldehyde.
Cinnamoyl-CoA Reductase (CCR)-like Enzymes Reduce hydroxycinnamoyl-CoA thioesters to aldehydes. nih.gov Engineering these enzymes could provide an alternative reductive step in a biosynthetic pathway.
Glycosyltransferases (GTs) Transfer sugar moieties from an activated donor to an acceptor molecule. nih.gov Can be used for postsynthesis modification to create glycosylated derivatives.

| Amine Transaminases (ATAs) | Catalyze the transfer of amino groups to aldehydes to form amines. acs.orgnih.gov | Could be used to convert the aldehyde into novel amine derivatives. |

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry emphasize the use of renewable feedstocks and the design of environmentally benign processes. This compound is well-positioned to contribute to this paradigm.

Bio-based Building Block: As explored in the biocatalysis section, establishing a production route from renewable biomass (e.g., glucose via engineered microbes) would position this compound as a sustainable chemical building block. nih.gov This offers an alternative to aromatic compounds typically derived from petroleum. iastate.edu

Replacement for Petroleum-Derived Monomers: Its potential use in polymers could help replace monomers like terephthalic acid or bisphenol A, which are derived from non-renewable fossil fuels and can have environmental impacts. iastate.edu

Atom-Efficient Reactions: The aldehyde group is highly versatile for reactions that are often atom-economical, such as condensations, cycloadditions, and multicomponent reactions, minimizing waste generation. acs.org Future research could focus on developing solvent-free or aqueous-based reaction conditions for its derivatization, further enhancing its green chemistry profile.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The photophysical and photochemical properties of this compound are largely unexplored. Ultrafast spectroscopy offers a powerful lens to investigate the complex electronic and structural dynamics that occur on femtosecond to nanosecond timescales upon photoexcitation.

Excited-State Dynamics: Techniques like transient absorption spectroscopy can map the energy dissipation pathways from the moment of light absorption. This includes tracking the lifetimes of excited singlet and triplet states, intersystem crossing rates, and the influence of the solvent environment.

Intramolecular Proton Transfer: The ortho-positioning of a hydroxyl group relative to the aldehyde function creates a potential site for Excited-State Intramolecular Proton Transfer (ESIPT). Ultrafast spectroscopy can directly observe this phenomenon, which is critical for designing molecules with specific fluorescence properties or photostabilizing capabilities.

Solvation Dynamics: The interaction of the polar hydroxyl and aldehyde groups with surrounding solvent molecules can be probed to understand how the environment dictates the molecule's reactive properties and excited-state behavior. This knowledge is crucial for optimizing its performance in materials or biological systems.

Table 3: Potential Ultrafast Spectroscopic Studies on this compound

Spectroscopic Technique Information Gained Potential Impact
Femtosecond Transient Absorption Excited-state lifetimes, identification of transient species (e.g., triplet states, radical ions). Understanding photostability; designing new photocatalysts or photoinitiators.
Time-Resolved Fluorescence Fluorescence lifetimes, observation of ESIPT dynamics. Development of novel fluorescent probes and sensors.

| Two-Dimensional Electronic Spectroscopy | Mapping of electronic couplings and energy transfer pathways within the molecule. | Detailed mechanistic understanding of its photophysical response. |

High-Throughput Screening Methodologies for Derivatization

To fully explore the chemical space around the this compound scaffold, modern high-throughput synthesis and screening techniques are essential. These automated methods can rapidly generate and test large libraries of derivatives for desired properties.

Combinatorial Library Synthesis: The aldehyde group is an ideal handle for combinatorial chemistry. Automated synthesis platforms can perform reactions like reductive amination, Wittig reactions, and condensations in parallel, using a diverse set of amines, phosphonium (B103445) ylides, or active methylene (B1212753) compounds to create a vast library of derivatives from a single starting material. nih.govsigmaaldrich.com

Automated Reaction Screening: Platforms that combine automated synthesis with mass spectrometry analysis can screen hundreds of reaction conditions (catalysts, solvents, temperatures) in a short time to find the optimal protocol for a desired transformation. researchgate.net This accelerates the development of efficient synthetic routes for novel derivatives. synplechem.com

Integration with Bioassays: High-throughput synthesis can be directly coupled with automated biological or materials screening. For example, a library of derivatives could be synthesized and immediately tested for its ability to inhibit an enzyme or its effectiveness as a polymer cross-linker, dramatically accelerating the discovery cycle. researchgate.net

Table 4: Illustrative High-Throughput Derivatization Scheme

Reaction Type Reagent Class (Examples) Resulting Functional Group Potential Property to Screen For
Reductive Amination Primary/Secondary Amines Substituted Amines Biological activity, catalytic activity
Wittig Reaction Phosphonium Ylides Substituted Alkenes Photophysical properties, monomer reactivity
Knoevenagel Condensation Active Methylene Compounds α,β-Unsaturated Systems Dye/pigment properties, electronic materials

| Acylation/Etherification | Acyl Halides, Alkyl Halides | Esters, Ethers | Material properties (solubility, Tg), pro-drug design |

Interdisciplinary Research with Nanoscience and Biomedical Engineering (Mechanistic/Theoretical Focus)

The convergence of chemistry with nanoscience and biomedical engineering opens up sophisticated avenues for research, focusing on the fundamental interactions of this compound at the molecular and nanoscale.

Nanoscience Integration: The molecule's functional groups make it suitable as a capping agent to stabilize metallic nanoparticles or as an organic linker for creating Metal-Organic Frameworks (MOFs). Theoretical studies using Density Functional Theory (DFT) could predict the binding energies and electronic interactions between the molecule and nanoparticle surfaces or metal nodes in MOFs. This would guide the experimental design of new nanomaterials with tailored catalytic or sensing properties.

Biomedical Engineering and Mechanistic Insights: In the context of hydrogels for tissue engineering, research can move beyond bulk properties to a mechanistic focus. nih.gov Computational modeling can simulate the interaction of the this compound cross-linker with specific amino acid residues in proteins like collagen. This can help in understanding how the material interfaces with the cellular environment at a molecular level. Studies on its glycosylated form have shown effects on cellular pathways in dermal fibroblasts, suggesting that further mechanistic investigations into its interaction with cell signaling proteins are warranted. nih.govmdpi.com This interdisciplinary approach combines synthetic chemistry with cell biology and computational modeling to design next-generation biomaterials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Butyl-4,6-dihydroxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzaldehyde derivatives. For example, introducing the butyl group via alkylation under acidic conditions (e.g., H₂SO₄ catalysis) followed by selective hydroxylation using hydroquinone derivatives. Reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the dihydroxy product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for single-crystal refinement to resolve hydroxyl and alkyl group positions .
  • NMR spectroscopy : Compare ¹H/¹³C NMR data with analogous compounds (e.g., 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde). Key signals include aldehyde protons (~9.8 ppm) and hydroxyl groups (~12 ppm in DMSO-d₆) .
  • UV-Vis spectroscopy : Monitor absorption maxima (~280 nm for dihydroxybenzaldehydes) to assess conjugation and electronic effects .

Q. What purification strategies mitigate oxidation of the dihydroxy groups during isolation?

  • Methodological Answer :

  • Work under inert atmosphere (N₂/Ar) to prevent autoxidation.
  • Use antioxidants (e.g., ascorbic acid) in the solvent system.
  • Employ low-temperature recrystallization (e.g., methanol at –20°C) to minimize degradation .

Advanced Research Questions

Q. How do solvent polarity and pH impact the stability of this compound in solution?

  • Methodological Answer :

  • Conduct accelerated stability studies via HPLC:
  • Acidic conditions (pH < 5) : Degradation via aldehyde protonation and subsequent dimerization.
  • Alkaline conditions (pH > 9) : Rapid oxidation of hydroxyl groups to quinones.
  • Polar aprotic solvents (DMF/DMSO) : Stabilize the compound via hydrogen bonding but may promote slow hydrolysis .

Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing signal broadening.
  • DFT calculations : Compare computed chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to validate assignments.
  • H/D exchange experiments : Confirm labile protons (e.g., hydroxyls) by deuterium oxide shaking .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-response curves : Use IC₅₀ determination (e.g., Michaelis-Menten kinetics) with positive controls (e.g., quercetin for antioxidant assays).
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., tyrosinase) using AutoDock Vina.
  • Metabolite profiling : LC-MS/MS to detect oxidation byproducts interfering with activity measurements .

Q. How does this compound interact with metal ions in catalytic systems?

  • Methodological Answer :

  • Chelation studies : Titrate with Cu²⁺/Fe³⁺ and monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands at 400–500 nm).
  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior and metal complex stability.
  • EPR spectroscopy : Detect paramagnetic species (e.g., Cu²⁺ complexes) to confirm coordination geometry .

Notes on Data Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in hydroxyl group positions may arise from dynamic motion in solution (NMR) versus static crystal packing (X-ray). Use complementary techniques for validation .
  • Biological Activity Variability : Batch-to-batch purity differences (e.g., oxidation products) can skew results. Implement LC-MS purity checks (>98%) before assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.